2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl-

Description

Systematic Nomenclature and Structural Identification

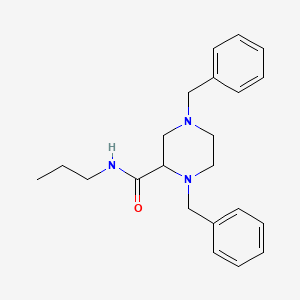

The systematic IUPAC name for this compound is 1,4-dibenzyl-N-propylpiperazine-2-carboxamide , reflecting its substitution pattern. The piperazine ring serves as the parent structure, with benzyl groups at the 1 and 4 positions and a propyl chain attached to the carboxamide nitrogen. The carboxamide group (-CONH-) at position 2 introduces hydrogen-bonding capabilities, which are critical for molecular interactions in biological systems.

Structural Features

- Molecular Formula : C$${22}$$H$${29}$$N$$_3$$O

- Molecular Weight : 351.5 g/mol

- Key Functional Groups :

- Piperazine ring (six-membered diamine)

- Carboxamide (-CONH-) at position 2

- Benzyl (-CH$$2$$C$$6$$H$$5$$) groups at positions 1 and 4

- N-propyl (-CH$$2$$CH$$2$$CH$$3$$) substituent

The compound’s stereochemistry and conformational flexibility arise from the piperazine ring, which can adopt chair or boat configurations. The benzyl groups contribute to lipophilicity, while the carboxamide enhances solubility in polar solvents.

Comparative Structural Analysis

Historical Context in Piperazine Derivative Research

Piperazine derivatives have been integral to pharmaceutical development since the mid-20th century. Initially used as anthelmintics, their structural versatility led to applications in antipsychotics, antidepressants, and analgesics. The introduction of carboxamide groups to piperazine, as seen in this compound, emerged from efforts to modulate receptor binding affinity and metabolic stability.

Milestones in Piperazine-Carboxamide Research

- 1950s : Piperazine identified as a scaffold for antihelminthic drugs.

- 1980s : Carboxamide-functionalized piperazines explored for serotonin receptor modulation.

- 2000s : Structural diversification with arylalkyl groups (e.g., benzyl) to enhance blood-brain barrier penetration.

The addition of benzyl groups in 1,4-dibenzyl-N-propylpiperazine-2-carboxamide reflects a strategic design to balance lipophilicity and steric bulk, optimizing interactions with hydrophobic binding pockets in biological targets.

Significance in Contemporary Organic Chemistry

This compound exemplifies the synergy between synthetic organic chemistry and drug design. Its structure incorporates features that address common challenges in medicinal chemistry:

Key Contributions

- Synthetic Flexibility : The piperazine ring allows for regioselective functionalization, enabling the introduction of diverse substituents.

- Pharmacophore Potential : The carboxamide group serves as a hydrogen-bond donor/acceptor, critical for target engagement.

- Benzyl Groups : Enhance binding to aromatic residues in enzymes or receptors, as seen in kinase inhibitors.

Applications in Research

- Lead Compound Optimization : Used to explore structure-activity relationships (SAR) in G-protein-coupled receptor (GPCR) targeting.

- Prodrug Development : The propyl chain may serve as a metabolically labile group for controlled drug release.

Table: Piperazine Derivatives in Drug Discovery

| Derivative Class | Example Structure | Therapeutic Area |

|---|---|---|

| Simple piperazines | Piperazine citrate | Antihelminthic |

| Arylpiperazines | 1-(4-Fluorophenyl)piperazine | Antipsychotic |

| Piperazine-carboxamides | 1,4-dibenzyl-N-propylpiperazine-2-carboxamide | Neurological disorders |

Propriétés

Numéro CAS |

646523-38-8 |

|---|---|

Formule moléculaire |

C22H29N3O |

Poids moléculaire |

351.5 g/mol |

Nom IUPAC |

1,4-dibenzyl-N-propylpiperazine-2-carboxamide |

InChI |

InChI=1S/C22H29N3O/c1-2-13-23-22(26)21-18-24(16-19-9-5-3-6-10-19)14-15-25(21)17-20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3,(H,23,26) |

Clé InChI |

WGIYLPGSRWFODA-UHFFFAOYSA-N |

SMILES canonique |

CCCNC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Method A: Direct Alkylation of Piperazine

Reagents : Piperazine, benzyl chloride, anhydrous potassium carbonate.

-

- Piperazine is treated with benzyl chloride under basic conditions.

- The reaction is typically carried out in a solvent such as acetone or dichloromethane.

-

- Temperature: Room temperature to reflux.

- Time: Several hours to optimize yield.

This method is straightforward but may require purification steps to isolate the desired product effectively.

Method B: Multi-Step Synthesis from 2-Piperazinecarboxylic Acid

Step 1 : Conversion of 2-piperazinecarboxylic acid to N-acyl derivative.

Step 2 : Formation of tert-butylamide followed by catalytic hydrogenation to remove protecting groups.

Step 3 : Separation of enantiomers using camphorsulfonic acid if necessary.

Reagents :

- Thionyl chloride for acylation.

- N,N-dimethylformamide as a solvent.

-

- Reaction temperatures between 0 °C and 100 °C.

This method allows for the production of both enantiomers and is suitable for applications requiring specific stereochemistry.

Method C: Cyclization Reaction

Reagents : N-acyl derivatives of piperazine and halogenating agents (e.g., phosphorus halides).

-

- Cyclization occurs in the presence of a tertiary amine catalyst.

-

- The reaction is conducted under controlled temperatures with careful monitoring to avoid side reactions.

This method can yield high purity products but may be less suitable for large-scale production due to complexity.

- Data Table: Summary of Preparation Methods

| Method | Key Reagents | Main Steps | Yield Potential | Notes |

|---|---|---|---|---|

| A | Piperazine, Benzyl Chloride | Direct alkylation | Moderate | Simple but may require purification |

| B | Thionyl Chloride, N,N-Dimethylformamide | Multi-step synthesis | High | Suitable for enantiomer separation |

| C | Phosphorus Halides | Cyclization reaction | Variable | Complex; less suitable for large scale |

Research indicates that the synthesis of piperazine derivatives often requires optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as thin-layer chromatography and high-performance liquid chromatography are commonly employed to monitor reaction progress and assess product purity.

The use of various solvents and bases plays a crucial role in influencing the reaction kinetics and outcomes. For instance, anhydrous potassium carbonate is favored for its ability to facilitate nucleophilic substitutions without introducing moisture that could lead to hydrolysis.

Analyse Des Réactions Chimiques

Types of Reactions

2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted products with different functional groups replacing the original substituents.

Applications De Recherche Scientifique

Treatment of Preterm Labor and Dysmenorrhea

One of the primary applications of 2-Piperazinecarboxamide derivatives is in the treatment and prevention of preterm labor and dysmenorrhea. These compounds act as antagonists of the prostaglandin F2α receptor, which plays a crucial role in uterine contractions. By inhibiting this receptor, the compounds can help manage conditions related to uterine activity, thereby reducing the incidence of premature birth and alleviating menstrual pain associated with dysmenorrhea .

Hepatitis C Virus Inhibition

Research has indicated that certain derivatives of piperazinecarboxamide exhibit potent activity against the hepatitis C virus (HCV). Specifically, N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamide has shown significant replicon activity against HCV genotypes 1a and 1b, suggesting potential for development as antiviral agents . This highlights the compound's role in virology and infectious disease treatment.

Modulation of Growth Factor Pathways

Recent studies have suggested that piperazine derivatives can activate growth factor pathways, which are vital for tissue repair and regeneration. This application may extend to therapeutic strategies for enhancing wound healing and addressing conditions such as hearing loss and muscle degeneration .

Case Study: Antagonistic Effects on Prostaglandin Receptors

A notable study explored the efficacy of piperazine derivatives in blocking prostaglandin receptors. The findings demonstrated that these compounds could significantly reduce uterine contractions in animal models, providing a basis for their use in clinical settings to manage labor-related complications .

Case Study: Antiviral Activity Against HCV

In a high-throughput screening study, a series of piperazine derivatives were tested for their ability to inhibit HCV replication. The results indicated that specific structural modifications enhanced their antiviral potency, leading to the identification of candidates suitable for further development into therapeutic agents against hepatitis C .

Comparative Data Table

| Application Area | Compound Type | Mechanism of Action | Therapeutic Use |

|---|---|---|---|

| Preterm Labor & Dysmenorrhea | Piperazine-2-carboxamide derivatives | Prostaglandin F2α receptor antagonism | Reducing uterine contractions |

| Hepatitis C Virus | N-benzyl-4-heteroaryl derivatives | Inhibition of NS5B polymerase | Antiviral therapy |

| Tissue Repair | Piperazine derivatives | Activation of growth factor pathways | Enhancing wound healing and tissue regeneration |

Mécanisme D'action

The mechanism of action of 2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between the target compound and its analogs:

Key Comparative Insights

Substituent Effects on Stability and Bioactivity

- Halogenated Derivatives: The 4-chlorobenzhydryl substitution in 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine increases thermodynamic stability (pKR+ ~8.6 in acetonitrile) due to electron-withdrawing Cl atoms, enhancing resistance to hydrolysis . This contrasts with the non-halogenated target compound, which may exhibit lower stability but higher metabolic flexibility.

- Sulfonyl vs. Carboxamide Groups : The phenylsulfonyl groups in N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide contribute to stronger hydrogen-bonding interactions and redox activity, as seen in cyclic voltammetry studies . In contrast, the carboxamide group in the target compound may facilitate hydrogen bonding with biological targets, such as enzymes or receptors.

Pharmacological Potential

- Antimycobacterial Activity: Pyrazinecarboxamide derivatives (e.g., N-(3-ethoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide) demonstrate antimycobacterial properties, with MIC values <10 µM against Mycobacterium tuberculosis .

- Antibacterial Pyrrolopyrazines : Biogenic amines like pyrrolo[1,2-a]pyrazine-1,4-dione exhibit antibacterial activity through disruption of cell membranes . While the target compound lacks a diketopiperazine core, its carboxamide group may engage in similar interactions.

Stereochemical and Structural Considerations

- Chiral Derivatives : The bicyclic (2S,5S)-2,5-Bis(phenylmethyl)-1,4-diazabicyclo[2.2.2]octane highlights the importance of stereochemistry in asymmetric catalysis . The target compound’s achiral structure may limit its utility in enantioselective reactions but simplify synthesis.

Activité Biologique

2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound can be described structurally as follows:

- Molecular Formula : CHNO

- IUPAC Name : 2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl-

This structure includes a piperazine ring which is often associated with various biological activities including anti-anxiety and analgesic effects.

Research indicates that compounds similar to 2-Piperazinecarboxamide can interact with various neurotransmitter systems. Notably, they may influence:

- Serotonin Receptors : Modulation of serotonin pathways is linked to mood regulation and anxiety relief.

- Dopamine Receptors : Potential effects on dopaminergic signaling could relate to mood and reward pathways.

Antinociceptive Properties

Studies have shown that derivatives of piperazine compounds exhibit significant antinociceptive (pain-relieving) effects. For instance, a study highlighted that certain piperazine derivatives can effectively inhibit pain responses in animal models, suggesting potential applications in pain management .

Antidepressant Effects

Research has indicated that piperazine derivatives may possess antidepressant-like effects. This has been attributed to their ability to modulate serotonin and norepinephrine levels in the brain, which are crucial for mood stabilization .

Table 1: Summary of Biological Activities

Study on Pain Relief

A specific study conducted on rodents demonstrated that administration of 2-Piperazinecarboxamide resulted in a statistically significant reduction in pain response compared to control groups. The mechanism was hypothesized to involve modulation of central pain pathways mediated by serotonin receptors .

Investigation into Antidepressant Properties

Another investigation assessed the antidepressant potential of similar piperazine compounds. The results indicated that these compounds could enhance serotonergic transmission, leading to improved behavioral outcomes in depression models .

Pharmacokinetics

Understanding the pharmacokinetics of 2-Piperazinecarboxamide is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : Rapid absorption observed in preclinical studies.

- Distribution : High distribution volume indicating extensive tissue penetration.

- Metabolism : Primarily hepatic metabolism with variable half-lives depending on the formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.